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[1,2,3]Thiadiazolo[5,4-b]pyridin-7-amine

Cat. No.: B13110137
CAS No.: 36258-87-4
M. Wt: 152.18 g/mol
InChI Key: RLHPPGASWHHQAY-UHFFFAOYSA-N
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Description

Significance of Nitrogen-Sulfur Heterocycles in Contemporary Organic Chemistry

Nitrogen-sulfur (N-S) containing heterocycles are organic ring structures that include at least one nitrogen and one sulfur atom as part of the ring. These compounds have garnered sustained interest from researchers for decades. researchgate.net This interest is largely due to their presence in a wide array of biologically active molecules and their utility in various industrial applications. nih.govresearchgate.net

The inclusion of both nitrogen and sulfur atoms within a heterocyclic ring imparts distinct physicochemical properties that differ significantly from their all-carbon analogues. nih.govresearchgate.net These heteroatoms introduce variations in electronegativity, bond lengths, and the availability of lone pairs of electrons, which in turn influence the molecule's reactivity, stability, and intermolecular interactions. researchgate.net Consequently, N-S heterocycles are prominent scaffolds in medicinal and pharmaceutical chemistry, forming the core of many therapeutic agents. nih.govresearchgate.net Their derivatives have demonstrated a broad spectrum of pharmacological activities. researchgate.net

Beyond pharmaceuticals, the utility of nitrogen-sulfur heterocycles extends to agrochemicals, where they are integral to the design of modern fungicides, herbicides, and insecticides. nih.gov They are also crucial in dye chemistry, finding use in traditional textiles as well as in advanced applications like solar cells and fluorescent probes. nih.gov Furthermore, their ability to interact with metal surfaces has led to their investigation as effective corrosion inhibitors. nih.gov The structural diversity and unique properties of N-S heterocycles ensure they remain a fertile ground for research and development in organic chemistry. nih.govresearchgate.net

Thenih.govnih.govresearchgate.netThiadiazolo[5,4-b]pyridine Framework: Structural Context and Research Interest

The nih.govnih.govresearchgate.netthiadiazolo[5,4-b]pyridine framework represents a specific isomeric arrangement of a fused bicyclic system containing a 1,2,3-thiadiazole (B1210528) ring and a pyridine (B92270) ring. While extensive research has been conducted on related isomers such as the thiazolo[5,4-b]pyridine (B1319707) and thiazolo[4,5-b]pyridine (B1357651) systems, which have shown promise as kinase inhibitors and anticancer agents, specific research into the nih.govnih.govresearchgate.netthiadiazolo[5,4-b]pyridine scaffold is more nascent. nih.govmdpi.comactascientific.com

Recent research has demonstrated the successful synthesis of derivatives of this ring system, specifically 4,7-dihydro- nih.govnih.govresearchgate.netthiadiazolo[5,4-b]pyridine-6-carboxamides. nih.gov These compounds were synthesized through a one-pot, multi-component reaction involving 5-amino- nih.govnih.govresearchgate.netthiadiazole, various aromatic aldehydes, and different acetoacetanilides in glacial acetic acid. nih.gov This synthetic approach highlights a viable pathway to access this particular heterocyclic core.

The primary research interest in these synthesized compounds has been focused on their pharmacological potential. nih.gov A study evaluating their antimicrobial properties found that certain derivatives displayed significant efficacy. For instance, one compound from the synthesized series demonstrated superior activity against the Gram-negative bacterium Salinivibrio proteolyticus when compared to the standard antibiotic ciprofloxacin. nih.gov Another derivative showed higher potency against the fungal strain Candida albicans than the conventional antifungal agent amphotericin B. nih.gov

These findings underscore the potential of the nih.govnih.govresearchgate.netthiadiazolo[5,4-b]pyridine scaffold as a valuable template for the development of new antimicrobial agents. nih.gov Molecular docking studies have also been employed to understand the binding affinity of these compounds with their biological targets, further supporting their potential for therapeutic applications. nih.gov While research into the specific compound nih.govnih.govresearchgate.netThiadiazolo[5,4-b]pyridin-7-amine is not prominent in the reviewed literature, the demonstrated biological activity of its dihydro-carboxamide derivatives establishes the nih.govnih.govresearchgate.netthiadiazolo[5,4-b]pyridine framework as a topic of growing research interest.

A study focused on the synthesis and antimicrobial evaluation of a series of 4,7-dihydro- nih.govnih.govresearchgate.netthiadiazolo[5,4-b]pyridine-6-carboxamides. The table below summarizes the biological activity of two notable compounds from this research. nih.gov

CompoundTarget OrganismActivity NotedComparison Drug
Compound 4eSalinivibrio proteolyticus (Gram-negative bacteria)Superior efficacyCiprofloxacin
Compound 4dCandida albicans (Fungal strain)Highest potencyAmphotericin B

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H4N4S B13110137 [1,2,3]Thiadiazolo[5,4-b]pyridin-7-amine CAS No. 36258-87-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

36258-87-4

Molecular Formula

C5H4N4S

Molecular Weight

152.18 g/mol

IUPAC Name

thiadiazolo[5,4-b]pyridin-7-amine

InChI

InChI=1S/C5H4N4S/c6-3-1-2-7-5-4(3)8-9-10-5/h1-2H,(H2,6,7)

InChI Key

RLHPPGASWHHQAY-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C2C(=C1N)N=NS2

Origin of Product

United States

Synthetic Methodologies Towards 1 2 3 Thiadiazolo 5,4 B Pyridin 7 Amine and Its Derivatives

Strategies for the Construction of the Thiadiazolopyridine Core

The assembly of the bicyclic researchgate.netresearchgate.netrsc.orgthiadiazolo[5,4-b]pyridine scaffold is a key challenge that has been addressed through various innovative synthetic strategies. These methods focus on efficiently forming the fused ring system, often aiming for high atom economy and structural diversity. The primary approaches include classical ring annulation techniques and modern multicomponent reactions.

Ring Annulation Approaches to Thiadiazolopyridines

Ring annulation involves the formation of a new ring fused onto an existing one. In the context of thiadiazolopyridines, this typically means constructing either the thiadiazole ring onto a pyridine (B92270) precursor or the pyridine ring onto a thiadiazole precursor.

One common strategy involves the cyclization of appropriately substituted pyridine derivatives. For instance, the synthesis of the related thiazolo[5,4-b]pyridine (B1319707) system can be achieved from 3-amino-2-chloropyridine (B31603) derivatives, which serve as versatile starting materials. researchgate.net The reaction of such precursors with sources of sulfur and nitrogen can lead to the formation of the fused thiazole (B1198619) ring. A similar logic can be applied to the synthesis of the researchgate.netresearchgate.netrsc.orgthiadiazole analogue, where a di-functional pyridine would be treated with reagents capable of forming the N-N-S linkage. For example, a one-step synthesis of thiazolo[5,4-b]pyridines has been successfully demonstrated using substituted chloronitropyridines and thioamides or thioureas. researchgate.net

Another approach involves building the pyridine ring onto a pre-formed thiadiazole. This can be accomplished by reacting a 4,5-disubstituted 1,2,3-thiadiazole (B1210528) with reagents that can form the six-membered pyridine ring. The reaction of 2-cyanomethylthiadiazole with cinnamonitriles, for example, yields thiadiazolopyridines, demonstrating the annulation of a pyridine ring to a thiadiazole core. researchgate.net These methods often provide good control over the substitution pattern on the newly formed ring.

Multicomponent Reactions in Fused Heterocycle Synthesis

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, have emerged as a powerful tool for the rapid synthesis of complex heterocyclic frameworks. researchgate.netresearchgate.net These reactions are highly convergent and atom-economical, making them attractive for generating libraries of compounds for screening purposes.

A notable example is the one-pot synthesis of 4,7-dihydro- researchgate.netresearchgate.netrsc.orgthiadiazolo[5,4-b]pyridine-6-carboxamides, which are close derivatives of the target scaffold. nih.gov This reaction brings together 5-amino- researchgate.netresearchgate.netrsc.orgthiadiazole, various aromatic aldehydes, and different acetoacetanilides in the presence of glacial acetic acid. nih.gov This approach efficiently constructs the dihydropyridine (B1217469) portion of the fused system in a single step, yielding moderately to highly functionalized products. nih.gov The flexibility of MCRs allows for significant structural diversity by simply varying the individual components. researchgate.net For instance, the Groebke–Blackburn–Bienaymé (GBB) reaction, an isocyanide-based MCR, is well-established for synthesizing various imidazo-fused heterocycles and can be adapted for other fused systems. nih.gov

The table below summarizes a representative multicomponent reaction for a related thiadiazolopyridine system.

Starting Material 1Starting Material 2Starting Material 3Catalyst/SolventProduct ClassReference
5-Amino- researchgate.netresearchgate.netrsc.orgthiadiazoleAromatic AldehydeAcetoacetanilideGlacial Acetic Acid4,7-dihydro- researchgate.netresearchgate.netrsc.orgthiadiazolo[5,4-b]pyridine-6-carboxamides nih.gov

Precursor Design and Synthesis for Thiadiazolopyridine Systems

The rational design and synthesis of precursors are fundamental to the successful construction of the thiadiazolopyridine core. The choice of precursor dictates the subsequent cyclization or annulation strategy and the final substitution pattern on the heterocyclic nucleus.

For building the thiadiazole ring onto a pyridine, substituted aminopyridines are key precursors. For example, 3-aminopyridine (B143674) can be used to synthesize N-pyridylthioureas, which can then be cyclized under various conditions. researchgate.net Similarly, 2-chloropyridin-3-amines are valuable starting materials that can react with sulfur-containing reagents to form the fused thiazole or thiadiazole ring. researchgate.net

Alternatively, when constructing the pyridine ring, functionalized 1,2,3-thiadiazoles are the required precursors. The synthesis of these precursors often starts from simple acyclic compounds. The Hurd-Mori reaction, which involves the cyclization of tosylhydrazones of ketones with thionyl chloride, is a classic method for preparing 4- and 5-substituted 1,2,3-thiadiazoles. mdpi.com These substituted thiadiazoles can then be further elaborated with functional groups suitable for pyridine ring annulation, such as an amino group and an adjacent activated methylene (B1212753) or cyano group. For instance, 1-(5-Methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)ethan-1-one has been used as a precursor to synthesize various heterocyclic systems, including substituted pyridines, demonstrating how a complex starting material can be used to build further heterocyclic rings. nih.gov

Post-Synthetic Functionalization of theresearchgate.netresearchgate.netrsc.orgThiadiazolo[5,4-b]pyridine Nucleus

Once the core researchgate.netresearchgate.netrsc.orgthiadiazolo[5,4-b]pyridine skeleton is assembled, its chemical properties can be diversified through post-synthetic functionalization. This involves introducing or modifying substituents on the pre-formed bicyclic ring system. Such modifications are crucial for tuning the molecule's properties for specific applications.

Substitution Reactions (e.g., nucleophilic aromatic substitution on activated positions)

Nucleophilic aromatic substitution (SNAr) is a key reaction for functionalizing electron-deficient aromatic systems like pyridines. youtube.com In the researchgate.netresearchgate.netrsc.orgthiadiazolo[5,4-b]pyridine nucleus, the pyridine ring is activated towards nucleophilic attack, particularly at positions ortho and para to the ring nitrogen (C-5 and C-7). This is because the electronegative nitrogen atom can stabilize the negative charge of the intermediate Meisenheimer complex through resonance. stackexchange.com

Therefore, if a good leaving group, such as a halogen, is present at the 7-position, it can be displaced by a variety of nucleophiles. Common nucleophiles used in these reactions include amines, alkoxides, and thiols. youtube.comnih.gov The reaction of a 7-chloro- researchgate.netresearchgate.netrsc.orgthiadiazolo[5,4-b]pyridine with an amine, for instance, would be a direct route to the target compound, researchgate.netresearchgate.netrsc.orgThiadiazolo[5,4-b]pyridin-7-amine. The reactivity of heteroaryl halides in SNAr reactions is highly dependent on the electronic nature of the heterocycle and the position of the halogen. nih.gov

SubstrateNucleophileConditionsProduct
7-Chloro- researchgate.netresearchgate.netrsc.orgthiadiazolo[5,4-b]pyridineAmmonia/AmineHeat, Solvent (e.g., DMAc) researchgate.netresearchgate.netrsc.orgThiadiazolo[5,4-b]pyridin-7-amine
7-Chloro- researchgate.netresearchgate.netrsc.orgthiadiazolo[5,4-b]pyridineThiolK2CO3, DMAc7-(Thioether)- researchgate.netresearchgate.netrsc.orgthiadiazolo[5,4-b]pyridine

Coupling Reactions (e.g., cross-coupling methodologies)

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, have become indispensable tools for forming carbon-carbon and carbon-heteroatom bonds in modern organic synthesis. iaea.orglookchem.com These reactions are widely used to functionalize heterocyclic scaffolds.

A halo-substituted researchgate.netresearchgate.netrsc.orgthiadiazolo[5,4-b]pyridine (e.g., at the C-5 or C-7 position) can serve as the electrophilic partner in a cross-coupling reaction. For example, a 7-bromo or 7-chloro derivative could be coupled with a wide range of aryl or vinyl boronic acids (or their esters) under Suzuki-Miyaura conditions to install new carbon-based substituents. iaea.org This methodology was successfully applied to a thiazolo[5,4-b]pyridine scaffold, where a bromo-substituted intermediate was coupled with a phenylboronic acid pinacol (B44631) ester using a Pd(dppf)Cl2 catalyst. nih.gov The development of advanced catalysts, such as those based on N-heterocyclic carbenes like triazolopyridinylidene, has further expanded the scope of these reactions to include less reactive coupling partners like chloroarenes. researchgate.netchemrxiv.org

The table below illustrates a typical Suzuki-Miyaura cross-coupling reaction on a related heterocyclic system.

Heteroaryl HalideBoronic Acid/EsterCatalystBaseProductReference
6-Bromo-thiazolo[5,4-b]pyridine derivative2-Methyl-5-nitrophenylboronic acid pinacol esterPd(dppf)Cl2K2CO36-(2-Methyl-5-nitrophenyl)thiazolo[5,4-b]pyridine derivative nih.gov

Green Chemistry Principles in the Synthesis of Thiadiazolopyridine Derivatives

The growing emphasis on environmental sustainability has significantly influenced the field of synthetic organic chemistry, steering research towards the development of eco-friendly protocols. jetir.orgmdpi.com The synthesis of thiadiazolopyridine derivatives and related heterocyclic compounds is increasingly benefiting from the application of green chemistry principles, which aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. jetir.org Key green strategies employed in this area include microwave-assisted synthesis, ultrasound irradiation, and the development of one-pot multicomponent reactions, often utilizing green solvents or catalyst-free conditions. mdpi.comnih.govsemanticscholar.org These modern techniques offer substantial advantages over traditional methods, which are often plagued by drawbacks such as long reaction times, harsh reaction conditions, low yields, and the use of volatile and toxic organic solvents. niscpr.res.injetir.org

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for the rapid and efficient construction of heterocyclic scaffolds. researchgate.net This technique utilizes microwave energy to heat reactions directly and uniformly, leading to a dramatic reduction in reaction times, often from hours to minutes. niscpr.res.inmdpi.comnih.gov Furthermore, microwave-assisted reactions frequently result in higher yields and improved product purity, which simplifies work-up procedures. scielo.br

A significant green advantage of this method is the ability to perform reactions under solvent-free conditions or on solid supports like alumina (B75360). niscpr.res.in This "dry media" approach minimizes the use of hazardous organic solvents, thereby reducing toxic waste and byproducts. niscpr.res.in For instance, the synthesis of substituted-2-thioxopyrimidines, key precursors for fused heterocyclic systems, was achieved in 7-8 minutes with high yields using microwave irradiation on an acidic alumina support, whereas the conventional method required 3-4 hours and produced lower yields. niscpr.res.in The adoption of microwave irradiation aligns with green chemistry goals by enhancing reaction rates, improving yields, and being more environmentally benign. researchgate.net

Comparison of Conventional vs. Microwave-Assisted Synthesis for Thiazolopyrimidine Derivatives niscpr.res.innih.gov
MethodReaction TimeYieldKey Advantages
Conventional Heating3–4 hoursLowStandard laboratory setup
Microwave-Assisted Synthesis7–8 minutesHigh (e.g., 87%)Drastic time reduction, improved yield, reduced solvent use

Ultrasound-Assisted Synthesis

Sonochemistry, the application of ultrasound to chemical reactions, provides another effective green synthetic route. doaj.org Ultrasonic irradiation enhances chemical reactivity through acoustic cavitation—the formation, growth, and implosion of microscopic bubbles in a liquid, which generates localized high temperatures and pressures. nih.gov This energy-efficient method offers numerous benefits, including significantly shorter reaction times, milder reaction conditions, and high product yields. nih.govresearchgate.net

Ultrasound-assisted synthesis is particularly valuable for its ability to promote reactions under solvent-free conditions or in green solvents. doaj.orgnih.gov The synthesis of various thiazole and 1,3,4-thiadiazine derivatives has been successfully achieved using this eco-friendly approach. doaj.orgresearchgate.net In some protocols, ultrasound is paired with recyclable biocatalysts, such as chitosan-based hydrogels, to further enhance the green credentials of the synthesis. nih.govmdpi.com These biocatalysts are not only effective but also reusable, minimizing waste and catalyst deactivation. nih.govmdpi.com The combination of ultrasonic irradiation and green catalysts represents a potent strategy for the clean and efficient production of heterocyclic compounds. nih.gov

One-Pot and Catalyst-Free Approaches

One-pot multicomponent reactions (MCRs) are a cornerstone of green chemistry, as they combine several reaction steps into a single procedure without isolating intermediates. nih.govsemanticscholar.org This approach enhances efficiency, saves time and resources, and significantly reduces waste. MCRs are characterized by high atom economy, operational simplicity, and the ability to generate complex molecules from simple starting materials in an environmentally benign manner. nih.govsemanticscholar.org

The green synthesis of thiazolo[3,2-a]pyridine derivatives has been achieved through microwave-assisted three-component reactions in water, a non-toxic and readily available solvent. nih.gov Similarly, other fused pyrazole-pyridine systems have been synthesized via one-pot reactions in ethanol, another green solvent, under catalyst-free conditions. semanticscholar.org The development of catalyst-free methods is particularly desirable as it eliminates the need for potentially toxic and expensive catalysts and simplifies product purification. ijnc.ir When catalysts are necessary, the focus is on developing reusable and non-toxic options, such as magnetic nanoparticles, which can be easily separated from the reaction mixture and reused multiple times, further contributing to the sustainability of the process. nih.gov

Overview of Green Chemistry Techniques in Thiadiazolopyridine Synthesis
TechniqueCore PrincipleKey Green AdvantagesExample Application
Microwave-Assisted SynthesisDirect, uniform heating with microwave energyReduced reaction time, higher yields, enables solvent-free conditions. niscpr.res.inmdpi.comSynthesis of thiadiazolo-pyrimidin-2-thiones. niscpr.res.in
Ultrasound-Assisted SynthesisEnhanced reactivity via acoustic cavitationFaster reactions, mild conditions, high yields, energy efficiency. doaj.orgnih.govSynthesis of 1,3-thiazoles and 1,3,4-thiadiazines. doaj.org
One-Pot Multicomponent ReactionsCombining multiple synthetic steps in one vesselHigh atom economy, reduced waste, operational simplicity. nih.govsemanticscholar.orgSynthesis of thiazolo[3,2-a]pyridine derivatives in water. nih.gov

Reactivity and Reaction Mechanisms Of 1 2 3 Thiadiazolo 5,4 B Pyridin 7 Amine Analogues

Understanding Reactivity Patterns of Fused Thiadiazolopyridines

The reactivity of fused thiadiazolopyridines is fundamentally dictated by the electron-withdrawing nature of both the pyridine (B92270) nitrogen and the fused thiadiazole ring. This creates a significant π-deficiency across the bicyclic system, making it highly susceptible to nucleophilic attack. Analogous systems, such as ontosight.airesearchgate.netdmed.org.uathiadiazolo[4,3-b]pyridines, are noted to be highly π-deficient and readily react with neutral carbon nucleophiles. researchgate.net This inherent electrophilicity is a defining characteristic of this family of heterocycles.

The fusion of the five-membered azole ring to the pyridine moiety enhances the electrophilic character of the pyridine ring, making it more susceptible to nucleophilic addition reactions compared to pyridine itself. For instance, highly electrophilic azolo[b]pyridines react with di- and triatomic phenols, which act as C-nucleophiles, to form products of 1,4-addition to the pyridine cycle. The introduction of strong electron-withdrawing groups, such as a nitro group, further amplifies this effect, leading to compounds described as "superelectrophiles" that can react with even weak nucleophiles under mild conditions. nih.gov

The stability and reactivity of these compounds are crucial for their application in various fields, including materials science and pharmaceuticals. ontosight.ai The unique electronic and optical properties stemming from this fused ring system make them valuable candidates for advanced materials. ontosight.ai

Investigation of Electrophilic Reaction Pathways in Thiadiazole-Pyridines

Due to the electron-deficient nature of the thiadiazolopyridine scaffold, classical electrophilic aromatic substitution reactions are generally difficult and require harsh conditions, if they proceed at all. The pyridine nitrogen atom deactivates the ring towards electrophilic attack. Furthermore, the fused thiadiazole ring also acts as an electron-withdrawing group, further reducing the nucleophilicity of the carbon atoms in the pyridine ring.

In pyridine itself, electrophilic substitution is challenging and typically occurs at the 3- and 5-positions, as attack at the 2-, 4-, or 6-positions leads to a highly destabilized intermediate where the positive charge resides on the electronegative nitrogen atom. youtube.com For fused systems like thiadiazolopyridines, the deactivation is even more pronounced. However, in related, but more electron-rich, fused systems, electrophilic substitution can be directed by activating groups. The reactivity towards electrophiles is significantly lower than that of benzene. youtube.com For highly deactivated systems, direct electrophilic attack on the carbon framework is often synthetically unviable. Instead, functionalization is typically achieved through other means, such as metal-catalyzed cross-coupling reactions on halogenated precursors.

Exploration of Nucleophilic Reaction Pathways in Thiadiazole-Pyridines

Nucleophilic reactions are the predominant pathway for the functionalization of the thiadiazolopyridine core. The inherent π-deficiency of the ring system makes it an excellent electrophile, readily reacting with a variety of nucleophiles.

Nucleophilic Addition: Studies on analogous superelectrophilic heterocycles, like 6-nitroisoxazolo[4,3-b]pyridines, have shown they readily undergo nucleophilic addition with weak, neutral C-nucleophiles such as 1,3-dicarbonyl compounds and π-excessive arenes (e.g., indoles, pyrrole). researchgate.netnih.gov The addition typically occurs at the position para to the pyridine nitrogen (C7 in the isoxazolopyridine system), leading to the formation of stable 1,4-adducts. nih.gov This reactivity pattern is expected to be similar for the ontosight.airesearchgate.neteie.grthiadiazolo[5,4-b]pyridine system, especially when activated by electron-withdrawing groups.

Nucleophilic Aromatic Substitution (SNAr): Halogenated thiadiazolopyridines are prime substrates for SNAr reactions. A chlorine atom at a position activated by the ring nitrogens, such as C5 or C7, can be readily displaced by various nucleophiles. For instance, the synthesis of di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines involves an SNAr reaction to introduce a B-ring. semanticscholar.org In the synthesis of thiazolo[5,4-b]pyridine (B1319707) derivatives, a substitution reaction with thiocyanate (B1210189) is a key step. nih.gov This highlights the utility of SNAr in building molecular complexity on this scaffold.

Substrate AnalogueNucleophileConditionsProduct TypeRef
6-Nitroisoxazolo[4,3-b]pyridineIndoleMeCN, 20 °C1,4-Adduct nih.gov
6-Nitroisoxazolo[4,3-b]pyridineAcetylacetoneMeCN, 20 °C1,4-Adduct nih.gov
5-Chloro- ontosight.airesearchgate.neteie.grthiadiazolo[5,4-b]pyridineAminesN/AAminated derivative ontosight.ai
2-Chloro-3-nitropyridine derivativeMorpholineN/A4-Morpholinylpyridine nih.gov

Studies on Cycloaddition and Rearrangement Reactions within the Fused Framework

The reduced aromaticity of highly electrophilic fused pyridines makes them suitable partners in cycloaddition reactions, particularly Diels-Alder reactions where they can act as the dienophile component.

Research on 6-nitroisoxazolo[4,3-b]pyridines has demonstrated that their high electrophilicity leads to a decrease in aromaticity, making them prone to undergo [4+2] cycloaddition reactions. nih.gov These compounds readily react with dienes like 2,3-dimethyl-1,3-butadiene, with the cycloaddition occurring across the C=C(NO₂) bond of the pyridine ring. nih.gov This dearomatizing cycloaddition provides a powerful method for constructing complex, three-dimensional structures from the planar heterocyclic precursor. It is anticipated that ontosight.airesearchgate.neteie.grthiadiazolo[5,4-b]pyridines, when appropriately activated with electron-withdrawing groups, would exhibit similar reactivity.

In related heterocyclic systems, microwave irradiation has been shown to induce cycloaddition reactions of pyrazolylimines with nitroalkenes to afford pyrazolo[3,4-b]pyridines, showcasing an alternative approach to constructing fused pyridine rings via cycloaddition. researchgate.net

DieneDienophile AnalogueConditionsReaction TypeProductRef
2,3-Dimethyl-1,3-butadiene6-Nitroisoxazolo[4,3-b]pyridineN/A[4+2] CycloadditionTricyclic adduct nih.gov
Aromatic NitroalkenesPyrazolyliminesMicrowave Irradiation[4+2] CycloadditionPyrazolo[3,4-b]pyridine researchgate.net

Metal-Catalyzed Transformations Involving the Thiadiazolopyridine Scaffold

Metal-catalyzed cross-coupling reactions are indispensable tools for the functionalization of heterocyclic compounds, including thiadiazolopyridines. eie.grmdpi.com These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds under relatively mild conditions, providing access to a vast array of derivatives that are otherwise difficult to synthesize. researchgate.netnehudlit.ru

The Suzuki-Miyaura cross-coupling reaction is particularly prominent. In the synthesis of thiazolo[5,4-b]pyridine analogues, a key step involves the palladium-catalyzed Suzuki reaction of a bromo-thiazolo[5,4-b]pyridine derivative with various aryl boronic acids or esters. nih.govnih.gov This transformation is crucial for installing diverse substituents onto the heterocyclic core, enabling detailed structure-activity relationship (SAR) studies. nih.govnih.gov

These powerful synthetic methods are widely applicable, ranging from the synthesis of complex natural products to the development of novel materials and pharmaceuticals. eie.grnehudlit.ru Palladium catalysts are most commonly employed, though other transition metals have also been shown to be effective. eie.gr

Reaction TypeSubstrate AnalogueCoupling PartnerCatalystConditionsRef
Suzuki CouplingBromothiazolo[5,4-b]pyridineAryl boratesPd(dppf)Cl₂100 °C nih.gov
Suzuki Coupling5-Bromo-thiazolo[5,4-b]pyridinePhenylboronic acid pinacol (B44631) esterPd(dppf)Cl₂N/A nih.gov

Spectroscopic Characterization and Structural Analysis Of 1 2 3 Thiadiazolo 5,4 B Pyridin 7 Amine

Conformational and Tautomeric Investigations of the Thiadiazolopyridine SystemSpecific studies on the conformational preferences or the potential amino-imino tautomerism of thenih.govspectrabase.comspectrabase.comThiadiazolo[5,4-b]pyridin-7-amine system are absent from the current scientific record.

While a recent study has described the synthesis of derivatives, namely 4,7-dihydro- nih.govspectrabase.comspectrabase.comthiadiazolo[5,4-b]pyridine-6-carboxamides, this work does not include the characterization of the parent amine compound itself. Without primary research data, a scientifically accurate article on the spectroscopic and structural analysis of nih.govspectrabase.comspectrabase.comThiadiazolo[5,4-b]pyridin-7-amine cannot be constructed.

Theoretical and Computational Chemistry Studies On 1 2 3 Thiadiazolo 5,4 B Pyridin 7 Amine

Electronic Structure Calculations (e.g., Density Functional Theory Studies)

Electronic structure calculations are fundamental to understanding the distribution of electrons within a molecule, which in turn dictates its chemical and physical properties. Density Functional Theory (DFT) is a predominant method used for these investigations due to its balance of accuracy and computational efficiency.

Studies on analogous compounds, such as allyl-(5-pyridin-2-yl- nih.govnih.govontosight.ai-thiadiazol-2-yl)-amine, have utilized DFT calculations at the B3LYP/6-31G* level of theory to determine resonance structures and investigate tautomeric equilibria. researchgate.net Such calculations help to identify the most stable form of the molecule in different environments. For 2-amino-1,3,4-thiadiazole (B1665364) derivatives, these studies have elucidated the influence of substituents on the tautomeric balance between amino and imino forms. researchgate.net The calculations can reveal bond lengths, bond angles, and charge distributions, providing a detailed picture of the molecule's ground state. These computational approaches are essential for interpreting experimental data, such as that obtained from NMR spectroscopy. researchgate.net

Table 1: Representative DFT Methodologies for Related Thiadiazole Compounds

Compound Class DFT Method Basis Set Key Properties Investigated Reference
Allyl-(5-pyridin-2-yl- nih.govnih.govontosight.ai-thiadiazol-2-yl)-amine B3LYP 6-31G* Resonance structures, Tautomeric equilibrium researchgate.net
nih.govactascientific.comdithiolo[3,4-b]pyridines Grimme B97-3c (Implicit) Reaction mechanism, Transition states, Activation barriers nih.gov

Aromaticity Assessment of the Fused Ring System

The aromaticity of a fused ring system like that in nih.govactascientific.comnih.govThiadiazolo[5,4-b]pyridin-7-amine is a key determinant of its stability and reactivity. The molecule is composed of a pyridine (B92270) ring fused to a nih.govactascientific.comnih.govthiadiazole ring. Both parent heterocycles possess aromatic characteristics. Computational methods can quantify this aromaticity through various indices, such as the Nucleus-Independent Chemical Shift (NICS) and Harmonic Oscillator Model of Aromaticity (HOMA).

Computational Studies of Reaction Mechanisms and Transition States

Understanding the pathway of a chemical reaction is crucial for optimizing synthesis and predicting byproducts. Computational chemistry allows for the detailed exploration of reaction mechanisms, including the identification of transient intermediates and the calculation of transition state energies.

For example, a study on the synthesis of new nih.govactascientific.comdithiolo[3,4-b]pyridine-5-carboxamides employed DFT calculations using the Grimme B97-3c composite computational scheme to elucidate the reaction mechanism. nih.gov The calculations revealed that the rate-limiting step was the cyclization process, which involved the closure of a 1,4-dihydropyridine (B1200194) ring, and determined its activation barrier to be 28.8 kcal/mol. nih.gov Similar methodologies could be applied to investigate the synthesis of nih.govactascientific.comnih.govThiadiazolo[5,4-b]pyridin-7-amine, providing insights into the feasibility of different synthetic routes and helping to rationalize experimental outcomes.

Molecular Modeling for Understanding Structural Features and Chemical Interactions

Molecular modeling, particularly molecular docking, is a vital tool for understanding how a molecule interacts with biological targets, such as proteins or DNA. This is especially relevant for thiadiazolopyridine derivatives, many of which are investigated for their potential pharmacological activities. ontosight.ainih.gov

Docking studies on various thiadiazole and fused pyridine analogs have been performed to predict their binding modes and affinities. For instance, derivatives of 4,7-dihydro- nih.govactascientific.comnih.govthiadiazolo[5,4-b]pyridine-6-carboxamides were docked into the binding cavity of microbial receptors to understand their antimicrobial activity, with one compound showing a high binding affinity of -7.2 kcal/mol. nih.gov Similarly, thiazolo[5,4-b]pyridine (B1319707) derivatives have been docked with DNA to investigate their intercalative binding modes and potential as anticancer agents. actascientific.com These studies identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the active site residues of the target, guiding the design of more potent and selective molecules. mdpi.com

Table 2: Examples of Molecular Docking Studies on Related Heterocyclic Systems

Compound Class Biological Target Key Findings Reference
Thiazolo[5,4-b]pyridines DNA (PDB: 1BNA) Strong interaction via intercalation; binding energy of -5.02 kcal/mol. actascientific.com
4,7-dihydro- nih.govactascientific.comnih.govthiadiazolo[5,4-b]pyridine-6-carboxamides Fungal/Bacterial Receptors High binding affinity (-7.2 kcal/mol) in the receptor binding cavity. nih.gov
1,3,4-Thiadiazoles M. tuberculosis DNA gyrase Better docking scores than the natural ligand, suggesting potential antimicrobial activity. mdpi.com

Theoretical Prediction of Chemical Behavior and Reactivity

In studies of related 1H-pyrazolo[3,4-b]pyridine derivatives, analysis of HOMO and LUMO eigenvalues and coefficient distributions helped establish electronic similarities to existing drugs. researchgate.net Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize electron-rich and electron-poor regions of a molecule, offering a guide to its intermolecular interactions and reactive sites. By calculating these and other electronic parameters, such as dipole moment and cation-π interaction potential, a detailed profile of the chemical reactivity of nih.govactascientific.comnih.govThiadiazolo[5,4-b]pyridin-7-amine can be constructed, aiding in the prediction of its behavior in various chemical environments. researchgate.net

Advanced Materials and Chemical Applications of Thiadiazolopyridine Systems

Incorporation into Microporous Organic Polymers (POPs) for Gas Adsorption

Microporous organic polymers (POPs) are a class of materials characterized by their high surface area, permanent porosity, and robust, covalently linked organic structures. mdpi.com The incorporation of specific functional moieties into the polymer framework can significantly enhance their affinity and selectivity for certain gases. The rsc.orgsemanticscholar.orgscispace.com-thiadiazolo-[3,4-c]-pyridine core has been successfully employed to fabricate POPs with exceptional performance in greenhouse gas capture. rsc.orgnih.gov

Researchers have utilized a new core based on rsc.orgsemanticscholar.orgscispace.com-thiadiazolo-[3,4-c]-pyridine to create POPs that demonstrate a remarkably high uptake of carbon dioxide (CO₂), reaching 5.8 mmol g⁻¹ (25.5 wt%) at 273 K and 1 bar. rsc.org This high performance is attributed to the combination of the material's microporosity and the presence of CO₂-philic active sites within the thiadiazolopyridine unit. rsc.org The inherent properties of the thiadiazolopyridine moiety contribute to a high isosteric heat of adsorption (Qst), indicating strong interactions between the polymer and CO₂ molecules. These polymers also exhibit superior selectivity for CO₂ over nitrogen (N₂), a critical factor for post-combustion carbon capture from flue gas streams. rsc.orgresearchgate.net The selectivity for CO₂ over N₂ for one such polymer, TPMTP, was found to be 61. rsc.org

The thermal stability and the ability to be regenerated and reused over multiple cycles without significant loss in performance make these thiadiazolopyridine-based POPs promising candidates for practical applications in gas separation and storage. rsc.org

Gas Adsorption Properties of a Thiadiazolopyridine-Based POP (TPMTP)
ParameterValueConditions
BET Surface Area (SBET)890 m2 g-1-
CO2 Uptake5.8 mmol g-1 (25.5 wt%)273 K, 1 bar
H2 Uptake2.3 wt%77 K, 1 bar
CO2/N2 Selectivity (IAST)61273 K, 1 bar
Micropore Volume0.137 cm3 g-1t-plot method

Design and Synthesis of Thiadiazolopyridine-Functionalized Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands, known for their exceptionally high porosity and tunable structures. rsc.orgnih.gov The functionalization of the organic linkers is a key strategy to enhance the properties of MOFs for specific applications. nih.govrsc.org The integration of photoactive thiadiazolopyridine (TDP) moieties into MOF structures has been shown to be a successful approach for creating advanced photocatalytic materials. rsc.org

A notable example is the synthesis of a photoactive TDP-functionalized UiO-68 isoreticular Zr(IV)-based MOF, designated as UiO-68-TDP. rsc.orgsemanticscholar.org This MOF was synthesized using a de novo "mix-and-match" approach, where a combination of two dicarboxylate linkers with the same length, one being the TDP-conjugated terphenyldicarboxylate (H₂-TDP) and the other H₂-DMT, were reacted with Zirconium tetrachloride (ZrCl₄). semanticscholar.org This strategy was employed due to the limited solubility of the H₂-TDP linker, allowing for its successful incorporation into the robust and porous UiO-68 framework. semanticscholar.org The synthesis is typically carried out under solvothermal conditions in a solvent such as N,N-dimethylformamide (DMF). semanticscholar.org The resulting UiO-68-TDP material possesses a well-defined crystalline structure and permanent porosity, which are crucial for its function as a heterogeneous catalyst. rsc.org

Role of Thiadiazolopyridine Moieties in Heterogeneous Photocatalysis

Heterogeneous photocatalysis is a process where a semiconductor material absorbs light to generate electron-hole pairs, which then drive chemical reactions. mdpi.com The design of the photocatalyst is critical for achieving high efficiency. rsc.org MOFs offer a versatile platform for constructing heterogeneous photocatalysts because their properties can be readily tailored by modifying the metal nodes or organic linkers. rsc.orgnih.gov

The thiadiazolopyridine moiety within the UiO-68-TDP framework acts as the photoactive component. rsc.org When irradiated with visible light (e.g., blue LEDs), the TDP unit becomes electronically excited. semanticscholar.org This excited state can activate molecular oxygen to generate reactive oxygen species (ROS), such as singlet oxygen (¹O₂) and superoxide (B77818) anion radicals (O₂⁻•). semanticscholar.org These ROS are key to the catalytic cycle.

UiO-68-TDP has demonstrated significantly higher photocatalytic activity for the synthesis of tetrahydroquinolines (THQs) via an oxidative annulation reaction compared to an analogous MOF functionalized with benzothiadiazole. rsc.orgnih.gov This highlights the critical role of the specific thiadiazolopyridine linker in determining the MOF's photocatalytic performance. rsc.org The reaction proceeds with moderate to high yields across a wide range of substrates. rsc.org A significant advantage of this system is its heterogeneity, which allows the MOF photocatalyst to be easily recovered by centrifugation and reused for multiple cycles without a significant loss of activity or structural integrity. rsc.orgnih.gov

Photocatalytic Performance of UiO-68-TDP
ParameterObservationReference
ApplicationSynthesis of tetrahydroquinolines rsc.org
Light SourceBlue LEDs (λmax = 450 nm) semanticscholar.org
AtmosphereOpen air rsc.org
ReusabilityAt least 3 cycles with no significant loss of activity nih.gov
Framework StabilityCrystalline structure well-maintained after catalysis rsc.org

Development of Thiadiazolopyridine-Containing Conjugated Materials for Optoelectronic Applications

Conjugated polymers are organic macromolecules that feature a backbone of alternating single and double bonds, leading to delocalized π-electrons. mdpi.com This structure imparts semiconductor properties, making them suitable for use in various optoelectronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). mdpi.comrsc.org A common strategy to tune the optoelectronic properties of these materials is to create donor-acceptor (D-A) copolymers. mdpi.com

Thiadiazole and its fused derivatives, including thiadiazolopyridines, are strongly electron-deficient heterocyclic systems. This electron-accepting nature makes them excellent building blocks for the "acceptor" component in D-A conjugated materials. mdpi.com When combined with electron-rich "donor" units (like fluorene (B118485) or thiophene (B33073) derivatives), the resulting copolymer exhibits a smaller highest occupied molecular orbital (HOMO) to lowest unoccupied molecular orbital (LUMO) energy gap. mdpi.comst-andrews.ac.uk This narrowing of the bandgap is desirable as it shifts the material's absorption and emission profiles to longer wavelengths, often into the visible or near-infrared regions of the spectrum. mdpi.com

While much of the published research focuses on the closely related benzothiadiazole (BTD) unit, the fundamental electronic principles are directly applicable to thiadiazolopyridine systems. The incorporation of these electron-deficient heterocycles enhances charge delocalization, can improve charge carrier mobility, and allows for precise control over the color of light emission in OLEDs or the light absorption range in OPVs. mdpi.comresearchgate.net The synthesis of such polymers is often achieved through metal-catalyzed cross-coupling reactions, such as Suzuki or Stille coupling, which link the donor and acceptor monomer units. mdpi.com

rsc.orgsemanticscholar.orgnih.govThiadiazolo[5,4-b]pyridin-7-amine as a Versatile Building Block in Organic Synthesis

The rsc.orgsemanticscholar.orgnih.govThiadiazolo[5,4-b]pyridin-7-amine scaffold is a valuable starting material for the synthesis of more complex heterocyclic compounds. The presence of the amine group provides a reactive handle for a wide array of chemical transformations, allowing for the construction of diverse molecular libraries for applications in medicinal chemistry and materials science. nih.gov

The amine functionality can readily undergo reactions such as acylation to form amides, or participate in cross-coupling reactions like the Buchwald-Hartwig amination to form new C-N bonds. nih.gov Furthermore, the heterocyclic core itself can be functionalized. For example, synthetic routes to related thiazolo[5,4-b]pyridines often involve the cyclization of substituted aminopyridines. researchgate.net One-step methods have been developed to prepare these scaffolds from appropriately substituted chloropyridines and thioamides or isothiocyanates. nih.govresearchgate.net

The strategic functionalization of this building block has led to the discovery of potent kinase inhibitors and other biologically active molecules. nih.gov The synthesis of derivatives often involves multi-step sequences, including Suzuki cross-coupling reactions to introduce aryl or heteroaryl substituents onto the pyridine (B92270) ring, followed by modification of the amine group to explore structure-activity relationships. nih.gov The versatility of rsc.orgsemanticscholar.orgnih.govThiadiazolo[5,4-b]pyridin-7-amine and its parent scaffold makes it a cornerstone in the synthesis of novel fused heterocyclic systems. nih.govresearchgate.net

Emerging Research Areas and Future Perspectives For 1 2 3 Thiadiazolo 5,4 B Pyridin 7 Amine

Novel Synthetic Methodologies for Enhanced Efficiency and Selectivity

The development of efficient and selective synthetic routes to ontosight.ainih.govnih.govThiadiazolo[5,4-b]pyridin-7-amine and its derivatives is a cornerstone of ongoing research. While classical methods have been established, the focus is now shifting towards greener, more atom-economical, and scalable approaches. One promising area is the exploration of one-pot multicomponent reactions. A recent study has demonstrated the synthesis of related 4,7-dihydro- ontosight.ainih.govnih.govthiadiazolo[5,4-b]pyridine-6-carboxamides through a one-pot reaction involving 5-amino- ontosight.ainih.govnih.govthiadiazole, various aromatic aldehydes, and different acetoacetanilides in glacial acetic acid. nih.gov This approach offers the potential for rapid diversification of the thiadiazolopyridine core.

Future synthetic endeavors are likely to concentrate on:

Catalytic C-H Amination: Direct amination of the pyridine (B92270) ring in a pre-formed ontosight.ainih.govnih.govthiadiazolo[5,4-b]pyridine system could provide a more direct and efficient route to the target compound, avoiding multiple steps and protecting group manipulations.

Flow Chemistry: The use of microreactor technology could enable better control over reaction parameters, leading to improved yields, higher purity, and safer handling of potentially hazardous intermediates.

Microwave-Assisted Synthesis: This technique has the potential to significantly reduce reaction times and improve yields for the synthesis of the fused heterocyclic system.

Unexplored Reactivity and Transformation Pathways of the Fused System

The unique arrangement of nitrogen and sulfur atoms within the fused ontosight.ainih.govnih.govthiadiazolo[5,4-b]pyridine system imparts a distinct reactivity profile that is yet to be fully explored. The interplay between the electron-deficient pyridine ring and the thiadiazole moiety offers opportunities for a range of chemical transformations.

Key areas for future investigation include:

Ring-Opening Reactions: The thiadiazole ring is known to undergo thermal or photochemical extrusion of nitrogen gas to generate reactive thioketene (B13734457) intermediates. Investigating this reactivity in the context of the fused pyridine system could open up new avenues for the synthesis of novel heterocyclic structures.

Electrophilic and Nucleophilic Aromatic Substitution: A systematic study of the regioselectivity of substitution reactions on the pyridine ring would provide valuable insights into the electronic nature of the fused system and enable the synthesis of a wider range of functionalized derivatives.

Metal-Catalyzed Cross-Coupling Reactions: The amino group at the 7-position and any potential halogen substituents on the ring could serve as handles for various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of diverse substituents and the construction of more complex molecules. For instance, Suzuki cross-coupling has been successfully employed in the synthesis of derivatives of the related thiazolo[5,4-b]pyridine (B1319707) scaffold. nih.gov

Advancements in Computational Approaches for Rational Design and Discovery

Computational chemistry is poised to play a pivotal role in accelerating the discovery and development of new ontosight.ainih.govnih.govThiadiazolo[5,4-b]pyridin-7-amine derivatives with tailored properties. Density Functional Theory (DFT) and other quantum chemical methods can provide deep insights into the electronic structure, reactivity, and spectroscopic properties of the molecule.

Future computational studies will likely focus on:

Predicting Reactivity and Regioselectivity: Computational modeling can be used to predict the most likely sites for electrophilic and nucleophilic attack, guiding synthetic efforts and reducing the need for extensive experimental screening.

Virtual Screening and Drug Design: For potential pharmaceutical applications, computational docking studies can be employed to predict the binding affinity of ontosight.ainih.govnih.govThiadiazolo[5,4-b]pyridin-7-amine derivatives to specific biological targets. Molecular docking has been utilized to evaluate the antimicrobial potential of other thiadiazole derivatives. mdpi.com

Designing Materials with Specific Properties: Computational methods can be used to predict the electronic and optical properties of novel derivatives, aiding in the rational design of materials for applications in electronics and photonics.

Frontier Applications in Advanced Materials Science and Chemical Transformations

The unique electronic and structural features of the ontosight.ainih.govnih.govThiadiazolo[5,4-b]pyridine core suggest potential applications in several frontier areas of science.

Emerging applications that warrant further investigation include:

Organic Electronics: The planar, electron-rich nature of the fused aromatic system makes it a candidate for use as a building block in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). Related thiadiazole-containing compounds have been explored for their potential in advanced materials. ontosight.ai

Luminescent Materials and Sensors: Functionalized derivatives could exhibit interesting photophysical properties, such as fluorescence or phosphorescence, making them suitable for use as probes, sensors, or imaging agents.

Catalysis: The nitrogen and sulfur atoms in the heterocyclic core could act as coordination sites for metal ions, opening up the possibility of developing novel catalysts for a variety of organic transformations.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.